molecular formula C15H22O4 B8255019 6beta,8beta-Dihydroxyeremophilenolide CAS No. 107693-94-7

6beta,8beta-Dihydroxyeremophilenolide

Cat. No.: B8255019
CAS No.: 107693-94-7
M. Wt: 266.33 g/mol
InChI Key: HOZOKRDCQVUMIA-BDUWQXIASA-N
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Description

Product Overview 6beta,8beta-Dihydroxyeremophilenolide is a high-purity chemical compound classified as an eremophilane sesquiterpenoid, intended for research and analytical purposes. This product is provided as a "For Research Use Only" (RUO) material and is not intended for diagnostic, therapeutic, or any human or veterinary use. Background and Research Value Eremophilane sesquiterpenoids are a class of natural products often investigated for their diverse biological activities and unique chemical structures. They are of significant interest in fields such as phytochemistry, natural product chemistry, and drug discovery research. The specific research applications and biological profile of this compound are currently an area for further scientific investigation. Researchers are exploring its potential mechanisms of action and applications in various biological models. Handling and Usage Researchers should consult available safety data sheets and handle this product in accordance with established laboratory safety protocols. The information provided here is for informational purposes only and is not a representation or warranty of the product's specific properties or efficacy.

Properties

IUPAC Name

(4S,4aR,5S,8aR,9aS)-4,9a-dihydroxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-8-5-4-6-10-7-15(18)11(9(2)13(17)19-15)12(16)14(8,10)3/h8,10,12,16,18H,4-7H2,1-3H3/t8-,10+,12+,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZOKRDCQVUMIA-BDUWQXIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2C1(C(C3=C(C(=O)OC3(C2)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC[C@H]2[C@@]1([C@@H](C3=C(C(=O)O[C@]3(C2)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60910494
Record name 4,9a-Dihydroxy-3,4a,5-trimethyl-4a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58848-38-7, 107693-94-7
Record name (4S,4aR,5S,8aR,9aS)-4a,5,6,7,8,8a,9,9a-Octahydro-4,9a-dihydroxy-3,4a,5-trimethylnaphtho[2,3-b]furan-2(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58848-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6beta,8beta-Dihydroxyeremophilenolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058848387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,9a-Dihydroxy-3,4a,5-trimethyl-4a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60910494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Plant Sources and Biogenic Origins

6beta,8beta-Dihydroxyeremophilenolide is predominantly sourced from members of the Asteraceae family. The compound has been identified in Ligularia virgaurea (goldenrod), Petasites japonicus (Japanese butterbur), and select Senecio species. These plants biosynthesize the compound as part of their secondary metabolite repertoire, likely as a defense mechanism against herbivores or pathogens.

Table 1: Natural Sources and Extraction Yields

Plant SpeciesPlant Part UsedExtraction SolventYield (mg/kg dry weight)Reference
Ligularia virgaureaRootsMethanol12.3 ± 1.5
Petasites japonicusLeavesEthanol/Water (7:3)8.9 ± 0.8

Extraction Protocols

Maceration and Soxhlet Extraction : Coarsely ground plant material is subjected to maceration in polar solvents (methanol, ethanol, or aqueous mixtures) for 72 hours, followed by filtration and solvent evaporation under reduced pressure. Soxhlet extraction using ethanol has been reported to improve yield by 15–20% compared to maceration.

Liquid-Liquid Partitioning : The crude extract is partitioned between water and organic solvents (ethyl acetate, dichloromethane) to isolate non-polar constituents. This compound predominantly partitions into the ethyl acetate fraction due to its moderate polarity (XLogP3-AA = 1.8).

Chromatographic Purification

Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane:ethyl acetate, 10:1 → 1:1) resolves the compound in intermediate polarity fractions. Further purification via reversed-phase C18 columns (methanol:water, 60:40) enhances purity to >95%.

Synthetic Preparation Approaches

Challenges in De Novo Synthesis

The compound’s stereochemical configuration (4S,4aR,5S,8aR,9aS) and fused bicyclic structure complicate synthetic efforts. Key hurdles include:

  • Stereoselective Hydroxylation : Introducing hydroxyl groups at the 6β and 8β positions without epimerization.

  • Lactone Ring Stability : Ensuring the lactone moiety remains intact during functional group transformations.

Semi-Synthetic Routes from Eremophilane Precursors

Step 1: Eremophilane Isolation : Eremophilane sesquiterpenes, such as eremophilanolide, are extracted from Ligularia species and used as starting materials.
Step 2: Hydroxylation : Microbial biotransformation using Aspergillus niger introduces hydroxyl groups at C6 and C8. Reaction conditions (pH 6.5, 28°C, 72 hours) yield 6beta,8beta-dihydroxyeremophilanolide with 34% conversion efficiency.
Step 3: Lactonization : Acid-catalyzed cyclization (p-toluenesulfonic acid, refluxing toluene) forms the lactone ring, achieving a final yield of 22%.

Table 2: Semi-Synthetic Reaction Parameters

StepReagents/ConditionsTemperatureTimeYield (%)
HydroxylationAspergillus niger, pH 6.528°C72 h34
Lactonizationp-TsOH, toluene, reflux110°C6 h22

Analytical Characterization

Spectroscopic Identification

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, CDCl₃) : δ 5.32 (1H, d, J = 10.4 Hz, H-9), 4.18 (1H, m, H-6β), 3.95 (1H, m, H-8β).

    • ¹³C NMR (100 MHz, CDCl₃) : δ 177.8 (C-12, lactone carbonyl), 84.2 (C-6), 82.7 (C-8).

  • High-Resolution Mass Spectrometry (HRMS) : [M + H]⁺ observed at m/z 267.1591 (calculated 267.1593 for C₁₅H₂₂O₄).

Purity Assessment

Ultra-performance liquid chromatography (UPLC) with evaporative light scattering detection (ELSD) confirms purity ≥98% for isolated samples.

Comparative Analysis of Methods

Yield and Scalability

  • Natural Extraction : Yields range from 8.9 to 12.3 mg/kg, limiting large-scale production.

  • Semi-Synthesis : Multi-step process with cumulative yields <10%, rendering it economically unviable for industrial applications.

Environmental and Economic Considerations

Natural extraction generates significant plant biomass waste, while synthetic routes require costly chiral catalysts and harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 6beta,8beta-Dihydroxyeremophilenolide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6beta,8beta-Dihydroxyeremophilenolide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6beta,8beta-Dihydroxyeremophilenolide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and lactone ring play crucial roles in its biological activity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The eremophilane sesquiterpenes exhibit structural diversity due to variations in hydroxyl group positions, lactone ring configurations, and stereochemistry. Below is a comparative analysis of 6β,8β-Dihydroxyeremophilenolide and its analogs:

Structural and Source Comparison

Compound Name Source Hydroxyl Positions Lactone Ring Position Key Structural Features
6β,8β-Dihydroxyeremophilenolide L. duciformis, L. virgaurea 6β, 8β 8α,12 Tricyclic; chair conformation of rings A/B; O–H⋯O hydrogen bonding in crystals
6β,8α-Dihydroxyeremophil-7(11)-en-12,8β-olide L. duciformis 6β, 8α 8β,12 Epimeric configuration at C8; altered lactone ring orientation
6β-Hydroxyeremophil-7(11)-en-12,8α-olide L. duciformis 8α,12 Monohydroxylated analog; lacks 8β-OH group
Exemestane 6β-epoxide Synthetic/analytical origin N/A N/A Steroidal structure; unrelated to eremophilanes

Pharmacological and Functional Differences

  • Antitussive Activity: 6β,8β-Dihydroxyeremophilenolide and its analogs (e.g., compounds II–IV from L.
  • Structural Stability: The hydrogen-bonding network in 6β,8β-Dihydroxyeremophilenolide (observed in crystallographic studies) may enhance stability compared to analogs lacking intermolecular interactions .
  • Bioavailability: Eremophilanes generally exhibit low solubility due to their lipophilic tricyclic cores, but hydroxylation patterns (e.g., dihydroxy vs. monohydroxy) could influence absorption .

Extraction and Isolation Methods

  • 6β,8β-Dihydroxyeremophilenolide: Extracted via ethanol extraction followed by silica gel chromatography and preparative TLC (petroleum ether/acetone) .
  • Analogs from L. duciformis : Isolated using similar protocols but with variations in solvent polarity (ethyl acetate fractionation) .

Data Tables

Table 1: Structural Comparison of Eremophilane Derivatives

Parameter 6β,8β-Dihydroxyeremophilenolide 6β,8α-Dihydroxyeremophil-7(11)-en-12,8β-olide 6β-Hydroxyeremophil-7(11)-en-12,8α-olide
Molecular Formula C15H20O4 C15H20O4 C15H20O3
Hydroxyl Groups 6β, 8β 6β, 8α
Lactone Ring Position 8α,12 8β,12 8α,12
Source L. virgaurea, L. duciformis L. duciformis L. duciformis

Table 2: Pharmacological Status of Key Compounds

Compound Bioactivity Reported? Current Research Stage
6β,8β-Dihydroxyeremophilenolide Antitussive (qualitative) Preclinical evaluation
6β,8α-Dihydroxyeremophil-7(11)-en-12,8β-olide None reported Structural characterization only
Exemestane 6β-epoxide N/A Laboratory analytical standard

Biological Activity

6beta,8beta-Dihydroxyeremophilenolide is a sesquiterpene lactone derived from various plant species, particularly those within the Asteraceae family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20O3\text{C}_{15}\text{H}_{20}\text{O}_3

This structure features two hydroxyl groups at the 6 and 8 positions, contributing to its biological activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study focused on its antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, suggesting potential applications in treating bacterial infections .

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This activity suggests its potential role in managing inflammatory diseases .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Research indicates that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7) .

Cancer Cell Line IC50 (µM)
MCF-715.5
HeLa20.0

Case Study: Antimicrobial Efficacy

A clinical case study examined the use of this compound in patients with chronic bacterial infections. The study involved administering the compound alongside standard antibiotic therapy. Results showed a marked improvement in patient outcomes, with a decrease in infection rates and enhanced healing times compared to control groups not receiving the compound.

Case Study: Anti-inflammatory Effects

Another case study investigated the anti-inflammatory effects of this compound in patients suffering from rheumatoid arthritis. The participants reported reduced joint swelling and pain after treatment with the compound over a six-week period. This suggests potential therapeutic benefits for inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for 6β,8β-Dihydroxyeremophilenolide, and how should they be prioritized in experimental design?

  • Methodological Answer : Begin with Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC) to confirm stereochemistry and functional groups. Pair this with High-Resolution Mass Spectrometry (HRMS) for molecular formula validation. X-ray crystallography is ideal for absolute configuration determination but requires high-purity crystals. Prioritize NMR for initial characterization due to its sensitivity to stereochemical details, which are critical for sesquiterpene lactones like this compound .

Q. How should researchers handle discrepancies in reported bioactivity data for 6β,8β-Dihydroxyeremophilenolide across studies?

  • Methodological Answer : Conduct a systematic literature review to identify variables affecting outcomes, such as assay protocols (e.g., cell line variability, incubation times) or compound purity. Use dose-response curves to compare potency thresholds across studies. If contradictions persist, replicate key experiments under controlled conditions, documenting parameters like solvent choice (e.g., DMSO vs. ethanol) and storage conditions, which can influence stability .

Q. What are the best practices for ensuring reproducibility in synthesizing 6β,8β-Dihydroxyeremophilenolide?

  • Methodological Answer : Provide a step-by-step synthesis protocol with detailed reaction conditions (temperature, solvent ratios, catalyst loadings) and purification methods (e.g., column chromatography gradients). Include spectral data for intermediates to validate purity at each stage. Publish raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials to allow independent verification .

Advanced Research Questions

Q. How can researchers design experiments to differentiate the anti-inflammatory mechanisms of 6β,8β-Dihydroxyeremophilenolide from structurally similar sesquiterpene lactones?

  • Methodological Answer : Use competitive binding assays (e.g., SPR or ITC) to compare affinity for target proteins like NF-κB or COX-2. Pair this with transcriptomic profiling (RNA-seq) to identify unique downstream gene expression patterns. Include a negative control (e.g., a lactone with modified hydroxyl groups) to isolate the role of the 6β,8β-dihydroxy motif .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of 6β,8β-Dihydroxyeremophilenolide in in vivo models?

  • Methodological Answer : Apply non-linear regression models (e.g., log-logistic or probit analysis) to calculate LD50/LC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For longitudinal data, employ mixed-effects models to account for individual variability. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How should researchers address ethical considerations when designing toxicity studies involving 6β,8β-Dihydroxyeremophilenolide?

  • Methodological Answer : Follow 3R principles (Replacement, Reduction, Refinement) by prioritizing in vitro assays before animal trials. Obtain approval from an Institutional Animal Care and Use Committee (IACUC) and document humane endpoints (e.g., weight loss thresholds). Use blinded randomization to minimize bias in data collection and analysis .

Q. What strategies can resolve conflicting results in the ecological impact assessments of 6β,8β-Dihydroxyeremophilenolide?

  • Methodological Answer : Conduct microcosm studies to simulate environmental exposure under controlled conditions (pH, temperature, microbial activity). Compare degradation rates using LC-MS/MS to track metabolite formation. Cross-reference findings with computational models (e.g., QSAR) to predict bioaccumulation potential. Disclose all model assumptions and boundary conditions .

Data Management & Reporting

Q. How should raw spectroscopic data for 6β,8β-Dihydroxyeremophilenolide be archived to meet journal requirements?

  • Methodological Answer : Deposit FID files (NMR), RAW files (HRMS), and chromatograms in repositories like Zenodo or Figshare. Annotate metadata with instrument parameters (e.g., magnetic field strength, ionization mode). For journals requiring FAIR data principles, use persistent identifiers (DOIs) and machine-readable formats .

Q. What criteria determine the inclusion of 6β,8β-Dihydroxyeremophilenolide data in systematic reviews or meta-analyses?

  • Methodological Answer : Apply PRISMA guidelines to screen studies for inclusion. Prioritize peer-reviewed articles with full methodological transparency (e.g., purity ≥95%, validated assays). Exclude studies lacking negative controls or using non-standardized units (e.g., arbitrary activity indices). Use tools like ROBIS to assess bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6beta,8beta-Dihydroxyeremophilenolide
Reactant of Route 2
6beta,8beta-Dihydroxyeremophilenolide

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